molecular formula C8H10N2O B1454706 1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one CAS No. 1311315-25-9

1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

Cat. No. B1454706
M. Wt: 150.18 g/mol
InChI Key: LMPBEJNRWDIXKS-UHFFFAOYSA-N
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Description

“1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is a chemical compound with the CAS Number: 1311315-25-9 . It has a molecular weight of 150.18 . The IUPAC name for this compound is 1-methyl-1,4,5,6-tetrahydro-7H-pyrrolo[2,3-c]pyridin-7-one .


Molecular Structure Analysis

The InChI code for “1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is 1S/C8H10N2O/c1-10-5-3-6-2-4-9-8(11)7(6)10/h3,5H,2,4H2,1H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Synthesis and Characterization

1-Methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one and its derivatives are of interest due to their synthetic versatility and potential applications in various fields of chemistry and biology. An efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was developed, involving sodium borohydride reduction and debenzylation, demonstrating the compound's utility as a precursor for further chemical modifications (Nechayev et al., 2013).

Biological Applications

1H-Pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as c-Met inhibitors, showing significant kinase inhibition and cell inhibition, highlighting their potential in therapeutic applications, particularly in cancer research (Liu et al., 2016).

Chemical Reactivity and Applications

The reactivity of 1H-pyrrolo[2,3-b]pyridine derivatives has been explored for the synthesis of 7-azaindole and 7-azaindazole derivatives, providing a reference for constructing novel heterocyclic compounds with potential applications in material science and pharmaceuticals (Figueroa‐Pérez et al., 2006).

Medicinal Chemistry

The synthesis of pyrrolotriazepine derivatives from pyrrole derivatives has been explored, leading to compounds with potential medicinal applications. The unexpected formation of six-membered cyclization products during these syntheses adds to the understanding of pyrrole reactivity and its implications in medicinal chemistry (Menges et al., 2013).

Advanced Material Applications

Luminescent N,O-chelated chroman-BF2 complexes, structural variants of BODIPY, have been synthesized using derivatives of 1H-pyrrolo[2,3-b]pyridine, highlighting their potential applications in optoelectronic devices and fluorescent markers due to their high stability and fluorescent properties (Singh et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrrolo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-5-3-6-2-4-9-8(11)7(6)10/h3,5H,2,4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPBEJNRWDIXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801185291
Record name 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,4,5,6-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

CAS RN

1311315-25-9
Record name 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,4,5,6-tetrahydro-1-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-c]pyridin-7-one, 1,4,5,6-tetrahydro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801185291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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